

An In-depth Technical Guide on the Role of Citrates in Crystal Engineering

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Sodium hydrogen citrate sesquihydrate
CAS No.:	6132-05-4
Cat. No.:	B568557

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Introduction to Crystal Engineering with Citrates

Crystal engineering is a rapidly advancing field focused on the design and synthesis of crystalline solids with desired physicochemical properties.[1] This is particularly crucial in the pharmaceutical industry, where the solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its solubility, dissolution rate, stability, and bioavailability.[2] Co-crystals, which are multi-component crystals of an API and a benign co-former held together by non-covalent interactions, have emerged as a powerful tool in crystal engineering.[2]

Among the various co-formers utilized, citric acid and its salts are of significant interest due to their biocompatibility and versatile hydrogen bonding capabilities. While specific applications of **sodium hydrogen citrate sesquihydrate** as a co-former in API co-crystals are not extensively documented in publicly available literature, the broader citrate family, particularly citric acid, serves as an excellent model to understand the principles and potential applications. This guide will delve into the role of citrates in crystal engineering, with a focus on citric acid co-crystals as

illustrative examples, and will also provide a detailed understanding of the crystal structure of **sodium hydrogen citrate sesquihydrate** to inform its potential as a co-former.

The Crystal Structure of Sodium Hydrogen Citrate Sesquihydrate: A Potential Co-former

Sodium hydrogen citrate sesquihydrate ($\text{Na}_2\text{H}(\text{C}_6\text{H}_5\text{O}_7) \cdot 1.5\text{H}_2\text{O}$) possesses a complex and well-defined crystal structure that provides insights into its potential as a co-former in crystal engineering.

The asymmetric unit of the crystal lattice contains two independent hydrogen citrate anions, four sodium cations, and three water molecules. The coordination polyhedra of the sodium cations share edges, forming isolated 8-rings. A key feature of this structure is the extensive network of hydrogen bonds. The un-ionized terminal carboxylic acid groups form very strong hydrogen bonds.

The hydrogen citrate anions adopt a gauche,trans conformation, which is one of the two low-energy conformations for an isolated citrate ion. This specific conformation is stabilized by a balance of intramolecular forces, intermolecular hydrogen bonding, and coordination with the sodium cations.[3] Understanding these structural and conformational details is crucial for predicting the potential supramolecular synthons that **sodium hydrogen citrate sesquihydrate** could form with an API.

The Role of Citrates in Modifying API Properties: Case Studies with Citric Acid

Citric acid is a well-studied co-former in pharmaceutical crystal engineering, known for its ability to form co-crystals with various APIs and modify their properties. The following case studies on theophylline and caffeine illustrate this effectively.

Theophylline-Citric Acid Co-crystals

Theophylline, a bronchodilator, can form a cocrystal hydrate with citric acid.[4] The formation of this co-crystal can be achieved through various methods, including liquid-assisted grinding.[5] The presence of water plays a crucial role in the co-crystallization process, leading to the formation of a hydrated co-crystal.[4] Raman spectroscopy studies have revealed that in the

hydrated form, the cohesive forces are dominated by strong O-H...O hydrogen bonds between water molecules and the reactants.[2] In the anhydrous form, the cohesion is ensured by weaker hydrogen bonds between the two anhydrous reactants.[2]

Caffeine-Citric Acid Co-crystals

Caffeine and citric acid can form co-crystals in a 1:1 stoichiometric ratio, and these can be synthesized via methods like milling and slow solvent evaporation.[6][7] Different synthesis methods can lead to different polymorphic forms of the co-crystal, each with its own unique crystal structure and melting point.[6] For instance, a new triclinic polymorph has been synthesized by slow evaporation from an acetonitrile-ethanol mixture, which exhibits different hydrogen bonding patterns compared to previously identified forms.[6] The analysis of these hydrogen bonds indicates varying degrees of stability among the polymorphs.[6]

Data Presentation: Physicochemical Properties of API-Citrate Co-crystals

The following tables summarize quantitative data from the literature on the effects of co-crystallization with citric acid on the properties of theophylline and caffeine.

Table 1: Thermal Properties of Theophylline-Citric Acid Co-crystals

Compound	Melting Point (°C)	Thermal Events	Reference
Theophylline (anhydrous)	~272	Single sharp endotherm	[8]
Citric Acid (anhydrous)	~153	Single sharp endotherm	[8]
Theophylline-Citric Acid Co-crystal	~173	Single sharp endotherm, distinct from reactants	[8]

Table 2: Crystallographic Data of Caffeine-Citric Acid Co-crystal Polymorphs

Polymorph	Crystal System	Space Group	Unit Cell Parameters	Reference
Form I (KIGKER)	Triclinic	P-1	a = 7.387 Å, b = 8.397 Å, c = 13.505 Å, α = 91.33°, β = 99.04°, γ = 99.59°	[9]
Form II (KIGKER01)	Monoclinic	P2 ₁ /c	a = 13.778 Å, b = 12.315 Å, c = 9.659 Å, β = 92.85°	[9]
New Polymorph (2024)	Triclinic	P-1	a = 8.123 Å, b = 12.456 Å, c = 8.098 Å, α = 105.1°, β = 101.2°, γ = 100.2°	[6]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of co-crystals. The following are generalized protocols for common co-crystallization techniques, based on literature examples.

Protocol for Liquid-Assisted Grinding (LAG)

Objective: To synthesize a co-crystal of an API and a co-former using liquid-assisted grinding. This method is often effective for screening and small-scale synthesis.[5]

Materials:

- Active Pharmaceutical Ingredient (API)
- Co-former (e.g., Citric Acid)

- Grinding solvent (e.g., water, ethanol, methanol, acetonitrile)
- Mortar and pestle or a mixer mill
- Spatula
- Vials for sample collection

Procedure:

- Weigh stoichiometric amounts of the API and the co-former. A 1:1 molar ratio is common for initial screening.
- Transfer the weighed powders into the mortar or the grinding jar of the mixer mill.
- Add a few drops of the grinding solvent to the powder mixture. The amount of solvent should be minimal, just enough to create a paste-like consistency.
- If using a mortar and pestle, grind the mixture manually for a set period, typically 20-60 minutes.
- If using a mixer mill, place the grinding jar with the sample and grinding balls into the mill. Set the frequency (e.g., 30 Hz) and duration (e.g., 20-60 minutes) of grinding. It is advisable to have intermittent pauses to prevent excessive heating.^[6]
- After grinding, collect the resulting powder using a spatula.
- Dry the sample under vacuum or at a slightly elevated temperature to remove the residual solvent.
- Characterize the product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.

Protocol for Solution Crystallization by Slow Evaporation

Objective: To grow single crystals of a co-crystal suitable for single-crystal X-ray diffraction.

Materials:

- Active Pharmaceutical Ingredient (API)
- Co-former (e.g., Citric Acid)
- A common solvent or a solvent mixture in which both components are soluble (e.g., acetonitrile-ethanol mixture).[6]
- Beaker or flask
- Magnetic stirrer and stir bar
- Crystallization dish or vial
- Filter paper

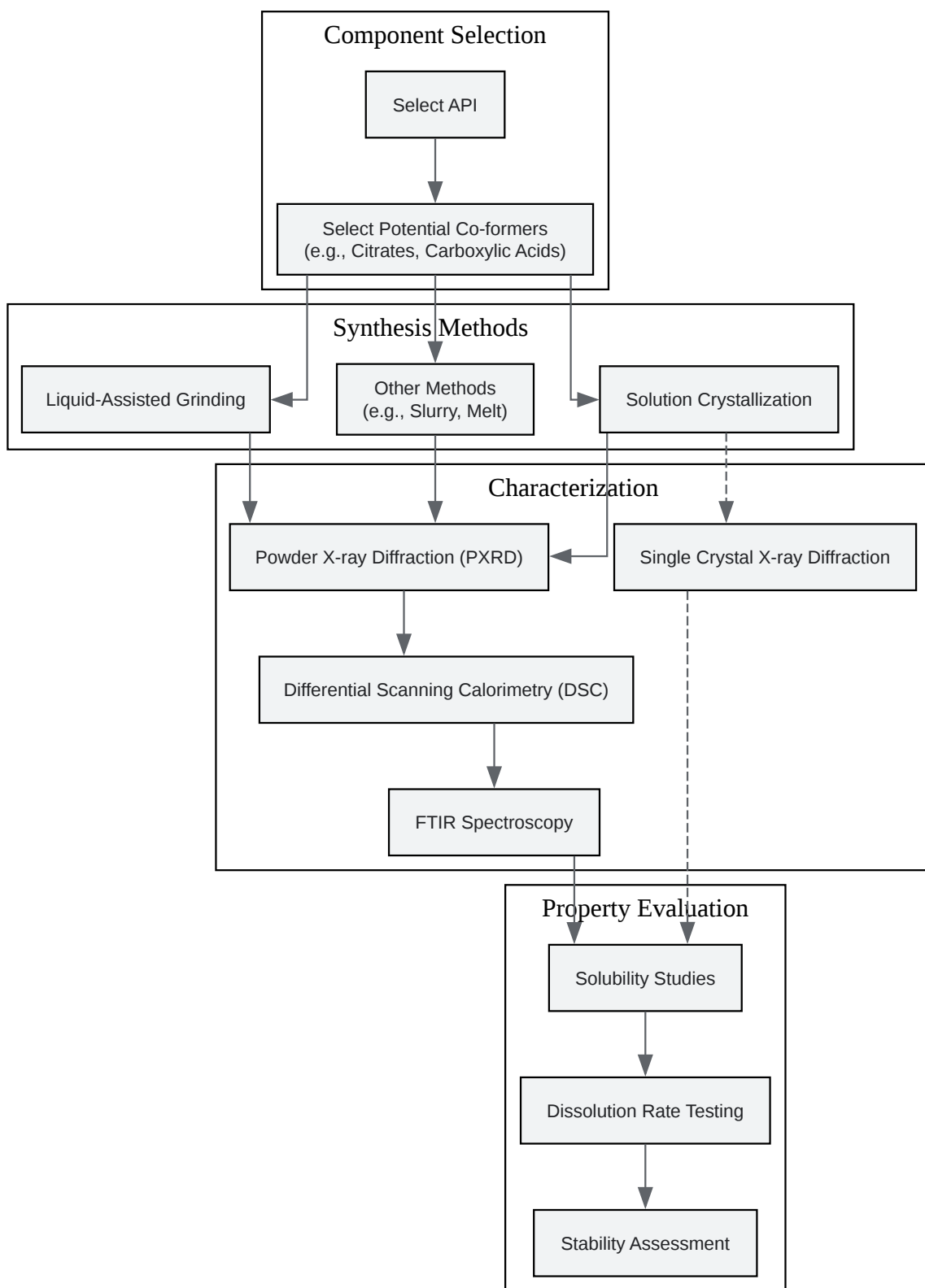
Procedure:

- Determine the appropriate stoichiometric ratio of the API and co-former.
- In a beaker, dissolve the weighed amounts of the API and co-former in a suitable solvent with the aid of stirring. Gentle heating may be applied to facilitate dissolution.
- Once a clear solution is obtained, filter it to remove any undissolved particles.
- Transfer the filtrate to a clean crystallization dish or a vial with a loose cover (e.g., perforated parafilm) to allow for slow evaporation of the solvent.
- Place the crystallization vessel in a location with minimal vibrations and stable temperature.
- Allow the solvent to evaporate slowly over several days to weeks.
- Monitor the vessel for crystal growth.
- Once suitable crystals have formed, carefully harvest them from the mother liquor.
- Wash the crystals with a small amount of a solvent in which the co-crystal has low solubility and then dry them.

- Characterize the crystals using single-crystal X-ray diffraction to determine the crystal structure.

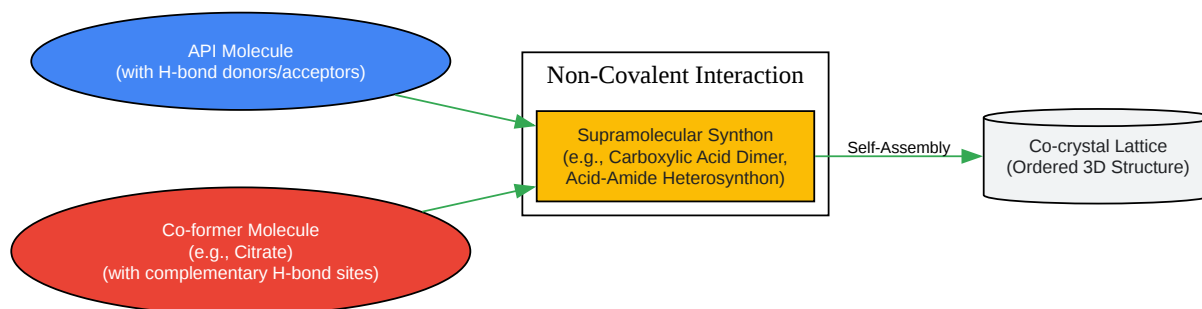
Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and concepts in crystal engineering.



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Caption: A typical workflow for co-crystal screening and development.



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Caption: The concept of supramolecular synthons in co-crystal formation.

Conclusion

While **sodium hydrogen citrate sesquihydrate** itself is not yet a widely documented co-former for APIs, the study of its crystal structure reveals a high potential for forming diverse hydrogen bonding networks. The broader family of citrates, particularly citric acid, has been successfully employed in crystal engineering to modify the physicochemical properties of various APIs, as demonstrated by the case studies of theophylline and caffeine. The experimental protocols and characterization techniques detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the use of citrates, including **sodium hydrogen citrate sesquihydrate**, as potential co-formers to enhance the performance of pharmaceutical solids. Further research into the co-crystallization potential of this specific salt could unveil new opportunities for improving drug formulations.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Role of Citrates in Crystal Engineering]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b568557/docs#an-in-depth-technical-guide-on-the-role-of-citrates-in-crystal-engineering\]](https://www.benchchem.com/product/b568557/docs#an-in-depth-technical-guide-on-the-role-of-citrates-in-crystal-engineering)

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